6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-Chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, also known as 6-Cl-PBTZ, is a synthetic aromatic amine compound that has been studied for its potential therapeutic applications. 6-Cl-PBTZ is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 6-Cl-PBTZ has been studied for its ability to modulate the activity of enzymes, such as cytochrome P450 and caspase-3.
Scientific Research Applications
Pharmaceutical Industry
Benzothiazole derivatives are known for their therapeutic potential and are used in the treatment of various diseases. They exhibit a wide range of biological activities, including anticonvulsant , analgesic , anti-diabetic , anticancer , and antiviral properties . The compound may be explored for similar pharmaceutical applications due to its structural similarity to other active benzothiazole derivatives.
Dye and Pigment Industry
Benzothiazoles are used in dyes such as thioflavin, and derivatives like the one mentioned could potentially be utilized in developing new dyes with specific properties for industrial applications .
Rubber Industry
2-Mercaptobenzothiazoles are accelerators for the sulfur vulcanization of rubber. The compound “6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine” could be investigated for its efficacy as a vulcanization accelerator due to its benzothiazole core structure .
Nonlinear Optics (NLO)
Benzothiazole rings are potential components in nonlinear optics. Research could be conducted to determine if this compound exhibits desirable NLO properties for use in optical devices .
Arsenic Detection
A benzothiazole derivative is suggested as a dye for arsenic detection. The subject compound might be modified or tested for its ability to detect arsenic or other heavy metals in environmental samples .
Agrochemical Industry
Benzothiazole and benzoxazole derivatives have been applied in the discovery of new agrochemicals, showing activities as antibacterial, fungicidal, and insecticidal agents. The compound could be part of research aimed at developing novel agrochemicals with specific action mechanisms .
properties
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-1-2-11-12(7-10)18-13(17-11)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGVUAGIHXVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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